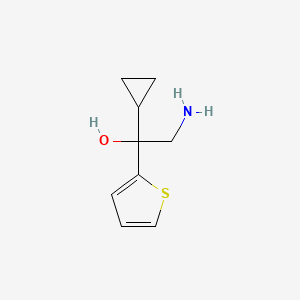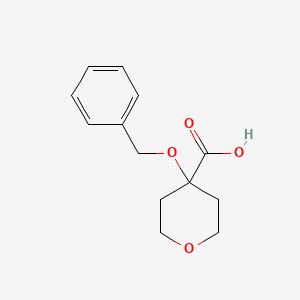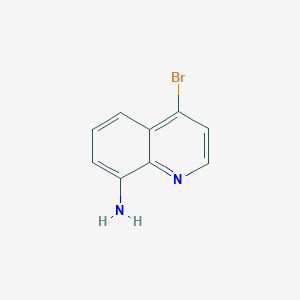
4-Bromoquinolin-8-amine
説明
4-Bromoquinolin-8-amine, also known as 4-bromo-8-aminoquinoline or BQA, is a heterocyclic compound with the molecular formula C9H7BrN2. It has a molecular weight of 223.07 g/mol .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related and valuable scaffolds in organic synthesis, has been presented in various studies . These studies highlight the use of intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The IUPAC name for this compound is this compound . The InChI and Canonical SMILES representations provide more detailed structural information .
Chemical Reactions Analysis
Quinolin-8-amines have been used in various chemical reactions, especially in the field of C–H bond activation/functionalization . They act as valuable directing groups, ligands for coordination chemistry, and agents for various diseases .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.07 g/mol and a topological polar surface area of 38.9 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound is covalently bonded and has a complexity of 163 .
科学的研究の応用
1. Malaria Treatment
4-Bromoquinolin-8-amine derivatives, specifically 8-aminoquinolines, have been pivotal in treating latent malaria. Their historical and current significance in combating this endemic disease is noteworthy. The development and use of these compounds have led to significant scientific and clinical insights, despite challenges related to their hemolytic toxicity in certain patient groups (Baird, 2019).
2. Viral Infection Inhibition
Research on 4-anilinoquinoline libraries, closely related to this compound, has shown promising results in inhibiting dengue virus (DENV) and Venezuelan Equine Encephalitis virus (VEEV). Compounds from these libraries have displayed significant inhibitory activity against these viruses, highlighting the potential of this compound derivatives in antiviral therapy (Huang et al., 2021).
3. Alzheimer’s Disease Treatment
4-Amino-2,3-polymethylenequinoline, structurally similar to this compound, has been studied for Alzheimer’s disease treatment. The synthesized hybrids of this compound showed potent inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting their potential as therapeutic agents in Alzheimer’s disease management (Makhaeva et al., 2020).
4. Chemical Synthesis and Reactivity
The reactivity of the quinoline ring-system, including bromoquinolines like this compound, has been a focus of research in organic synthesis. Studies have explored their reactivity under various conditions, leading to the formation of different biaryl systems and other compounds, which can have diverse applications in pharmaceutical and chemical industries (Håheim et al., 2019).
5. Antibacterial Activities
Derivatives of 6-Bromoquinolin-4-ol, closely related to this compound, have been synthesized and tested for their antibacterial properties. These compounds showed notable activity against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential of this compound derivatives in developing new antibacterial agents (Arshad et al., 2022).
作用機序
特性
IUPAC Name |
4-bromoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYKBCVCZOPWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416438-31-7 | |
| Record name | 4-bromoquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375709.png)


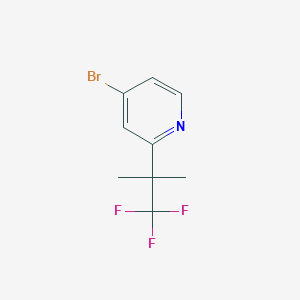
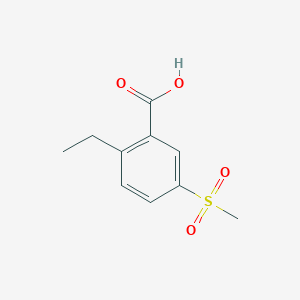
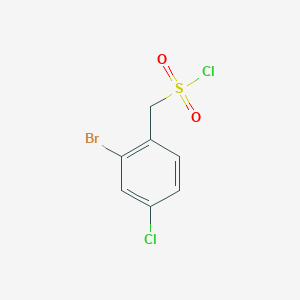
![1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375722.png)
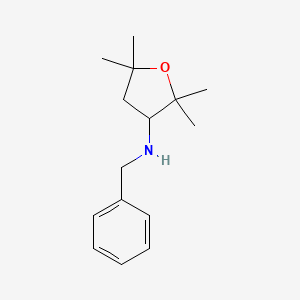


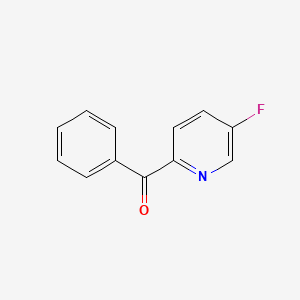
![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)
